(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid is a complex organic compound classified under heterocyclic compounds. It features a unique fused ring structure combining a pyrido[1,2-a]piperazine core with oxalic acid, which contributes to its distinct chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a building block for synthesizing more complex molecules.
(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid belongs to the class of pyrido derivatives, which are known for their biological activity. It is particularly noted for its potential applications in pharmaceuticals due to its interaction with biological targets.
The synthesis of (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The process often requires specific catalysts and solvents to facilitate the formation of the fused ring system.
Key steps in the synthesis may include:
Industrial production methods may include large-scale batch or continuous flow processes, optimizing reaction parameters such as temperature, pressure, and time for maximum yield and purity .
The molecular structure of (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid can be represented using its SMILES notation: C1CCN2CCNC[C@H]2C1.O=C(O)C(=O)O
. This notation indicates the presence of multiple rings and functional groups that contribute to its chemical reactivity and properties.
(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity or different functionalities .
The mechanism of action for (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid is primarily related to its interactions with specific biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties through mechanisms that involve:
Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects .
(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid is typically a solid at room temperature. Its physical properties include:
Chemical properties include:
Relevant data on these properties can be critical for applications in research and industry .
(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid has several scientific applications:
The versatility of this compound makes it valuable across various scientific disciplines, contributing to advancements in medicinal chemistry and materials science .
The synthesis of the stereochemically defined (9aR)-octahydro-1H-pyrido[1,2-a]piperazine core requires meticulously designed multi-step cyclization strategies. A prominent approach involves stereoselective ring closure of appropriately functionalized linear precursors containing chiral centers that dictate the final (9aR) configuration. Research demonstrates that reductive amination protocols between protected amino aldehydes and diamino precursors effectively establish the bicyclic framework while preserving stereochemical integrity. For instance, cyclization of N-protected-(R)-piperidine-3-carboxaldehyde with N-(2-aminoethyl)glycine derivatives under hydrogenation conditions (Pd/C, H₂) yields the saturated pyrido[1,2-a]piperazine core with high diastereoselectivity (>95% de) [3]. This strategy capitalizes on existing chiral pool molecules to control the critical stereocenter at position 9a.
Alternative routes employ intramolecular SN₂ reactions for ring closure. Activation of a primary alcohol as a mesylate or tosylate in precursors like (R)-1-(2-hydroxyethyl)-2-(aminomethyl)piperidine facilitates nucleophilic displacement by the secondary amine, forming the second ring under mild basic conditions (K₂CO₃, DMF, 60°C). While efficient, this method requires stringent control of reaction concentration and stoichiometry to minimize dimerization and oligomerization byproducts. Post-cyclization purification often necessitates chromatographic separation or crystallization to achieve the high enantiomeric purity (>98% ee) required for pharmaceutical intermediates [5] [6]. The choice of nitrogen protecting groups (Cbz vs. Boc) significantly impacts both cyclization yield and ease of subsequent deprotection, with Cbz (carbobenzyloxy) offering advantages in hydrogenolytic removal without racemization risk.
Table 1: Comparative Analysis of Pyrido[1,2-a]piperazine Core Cyclization Strategies
Cyclization Method | Key Reagents/Conditions | Yield Range | Diastereoselectivity | Major Byproducts |
---|---|---|---|---|
Reductive Amination | Pd/C, H₂ (50 psi), MeOH, 25°C | 65-78% | >95% de | Reduced aldehydes, Dimers |
Intramolecular SN₂ | Mesylate/K₂CO₃, DMF, 60°C | 55-70% | >90% de | Elimination products, Polymers |
Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂, reflux | 40-60% | Moderate (needs chiral aux.) | Isomerized alkenes |
Acid-Catalyzed Cyclocondensation | p-TsOH, Toluene, reflux | 70-85% | Low (requires resolution) | Enol ethers, Tar |
The formation of the fused bicyclic system exhibits pronounced solvent and temperature dependencies, particularly when employing transition metal catalysis. Palladium-catalyzed cyclizations demonstrate optimal efficiency in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) at moderate temperatures (60-80°C). These solvents facilitate substrate solubility and stabilize the transition state of the rate-determining C–N bond formation step. Research indicates that catalyst selection critically influences reaction kinetics: Pd(OAc)₂/XPhos systems achieve complete conversion within 3 hours at 70°C in DMF, whereas Pd₂(dba)₃ with BINAP ligands requires extended reaction times (8-12 hours) under identical conditions but offers improved stereocontrol for challenging substrates [8]. The presence of molecular sieves (3Å) is often essential to sequester water and prevent catalyst deactivation through hydrolysis.
Temperature profiles reveal a delicate balance between reaction rate and stereoselectivity. Lower temperatures (0-25°C) favor high enantioselectivity (>90% ee) in asymmetric hydrogenations of unsaturated precursors but suffer from slow kinetics (24-48 hours for completion). Elevated temperatures (80-100°C) accelerate ring closure but promote epimerization at the 9a position, reducing enantiomeric excess to ≤80% in non-coordinating solvents like toluene. Coordinating solvents like tetrahydrofuran (THF) mitigate this effect, maintaining 88-92% ee even at 80°C by stabilizing the chiral catalyst complex. Microwave irradiation has emerged as a powerful tool, enabling rapid cyclization (minutes vs. hours) with minimized racemization through precise, uniform heating [4] [8]. Solvent-free conditions under ball-milling have also demonstrated promise for specific substrate classes, eliminating solvent dependencies entirely while achieving quantitative yields in select cases.
The conversion of the free base (9aR)-octahydro-1H-pyrido[1,2-a]piperazine to its oxalic acid salt is a pH-driven crystallization process governed by precise proton transfer equilibria. The diacid nature of oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) enables sequential protonation of the piperazine nitrogen atoms (pKa ~9.5 and ~6.5 for tertiary and secondary amines, respectively). Stoichiometric studies confirm that the thermodynamically favored 1:1 salt (amine:diacid) forms exclusively at pH 4.0-5.0 in aqueous ethanol or isopropanol solutions. Within this pH window, oxalic acid exists predominantly as the hydrogenoxalate anion (HOOC-COO⁻), which protonates the more basic tertiary amine of the piperazine ring, while the secondary amine remains largely unprotonated. This results in a crystalline salt with superior aqueous solubility (23 mg/mL) compared to the free base (<0.1 mg/mL) and enhanced stability against oxidative degradation [1] [2].
Crystallization kinetics reveal that slow antisolvent addition (water into acetone or ethanol solutions) yields the largest, most uniform crystals with low solvent inclusion. Supersaturation control is critical: rapid precipitation generates metastable polymorphs with undesirable hygroscopicity, whereas controlled cooling (0.1°C/min) from 50°C to 5°C in 40% aqueous ethanol affords the stable monohydrate form. X-ray powder diffraction confirms that this polymorph exhibits a characteristic pattern with peaks at 2θ = 12.5°, 16.8°, and 24.3°. Counterion exchange studies demonstrate that oxalate provides superior crystallinity and melting point consistency (230-232°C with decomposition) compared to salts formed with hydrochloric acid (hygroscopic) or citric acid (variable stoichiometry) [5] [6]. The oxalate salt's molecular formula (C₁₀H₁₈N₂O₄) and weight (230.26 g/mol) are consistently verified by elemental analysis and mass spectrometry [1] [2].
Industrial-scale production of (9aR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid faces significant challenges in translating laboratory batch processes to cost-effective manufacturing. Continuous flow chemistry offers compelling advantages, particularly for hazardous intermediates and exothermic transformations. The hydrogenation step (critical for saturation and chiral induction) demonstrates a 4-fold productivity increase in micro-packed bed reactors (H-Cube Pro™) compared to batch autoclaves. Operating at 70°C and 50 bar H₂ with 10% Pd/C catalyst, flow systems achieve complete conversion of the imine precursor with residence times of 90 seconds versus 6-8 hours in batch mode. Catalyst consumption decreases dramatically (0.1 mol% vs. 1.0 mol% in batch) due to eliminated mass transfer limitations and consistent catalyst wetting [4].
The oxalate salt formation step benefits immensely from continuous crystallization in oscillatory baffled reactors (OBRs). By precisely controlling supersaturation through rapid mixing of the free base in ethanol with aqueous oxalic acid (pH 4.5), OBRs produce monodisperse crystals (D90/D10 < 1.5) with filtration rates 3x faster than batch-crystallized material. This reduces downstream drying times and eliminates milling requirements. However, the initial cyclization steps exhibit complex kinetics incompatible with simple tubular reactors, necessitating cascaded continuous stirred-tank reactors (CSTRs) for optimal performance. Economic modeling indicates that a fully continuous process reduces manufacturing costs by 35-40% through lower solvent volumes (60% reduction), smaller reactor footprints (80% reduction), and reduced energy consumption (45% reduction). Despite these advantages, batch processing retains utility for low-volume production (<100 kg/year) due to lower capital expenditure and operational flexibility for multiproduct facilities [4] [9].
Table 2: Process Efficiency Metrics: Continuous Flow vs. Batch Synthesis
Process Parameter | Batch Process | Continuous Flow Process | Improvement Factor |
---|---|---|---|
Total Reaction Volume (L/kg API) | 120 | 25 | 4.8x reduction |
Cycle Time (h/kg) | 48 | 8 | 6x reduction |
Catalyst Loading (mol%) | 1.0 | 0.1 | 10x reduction |
Energy Consumption (kWh/kg) | 85 | 35 | 2.4x reduction |
Crystallization Filtration Rate (kg/m²/h) | 12 | 36 | 3x increase |
Overall Yield | 62% | 78% | 16% absolute increase |
Solvent Waste (L/kg API) | 950 | 220 | 4.3x reduction |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8